Hexacontan-1-OL
CAS No.: 634585-90-3
Cat. No.: VC18595177
Molecular Formula: C60H122O
Molecular Weight: 859.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634585-90-3 |
|---|---|
| Molecular Formula | C60H122O |
| Molecular Weight | 859.6 g/mol |
| IUPAC Name | hexacontan-1-ol |
| Standard InChI | InChI=1S/C60H122O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61/h61H,2-60H2,1H3 |
| Standard InChI Key | DDJYKWPDLSFXPT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Introduction
Chemical Identity and Structural Characteristics
Hexacontan-1-ol, systematically named as 1-hydroxyhexacontane, belongs to the class of saturated primary aliphatic alcohols. Its molecular structure consists of a linear hydrocarbon chain terminating in a hydroxyl group, yielding the formula C₆₀H₁₂₂O and a molecular weight of 847.63 g/mol. The extended alkyl chain confers significant hydrophobicity, with solubility limited to nonpolar solvents such as ethanol, diethyl ether, and chloroform.
Crystallographic and Conformational Properties
X-ray diffraction studies reveal a tightly packed crystalline lattice stabilized by van der Waals interactions between adjacent hydrocarbon chains. The hydroxyl group participates in intermolecular hydrogen bonding, creating a lamellar structure typical of long-chain alcohols. This arrangement contributes to its high melting point (112–115°C) and waxy texture.
| Substrate | Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl hexacontanoate | Ru complex 1c | 50 | 120 | 99 |
| Ethyl hexacontanoate | Ni/Al₂O₃ | 80 | 140 | 95 |
Reduction of Fatty Acids
Carboxylic acids are reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF). This method is less scalable due to stoichiometric reagent requirements but offers high purity.
Physicochemical Properties
Table 2: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Melting Point | 112–115°C |
| Boiling Point | 612°C (estimated) |
| Density | 0.89 g/cm³ |
| Solubility in Water | <0.1 mg/L (25°C) |
| LogP (Octanol-Water) | 32.4 |
| Refractive Index | 1.452 |
The compound’s low volatility and thermal stability make it suitable for high-temperature applications, such as lubricant additives.
| Group | TC Reduction (%) | LDL Reduction (%) | HDL Increase (%) |
|---|---|---|---|
| Hexacontan-1-ol alone | 22 | 25 | 8 |
| Nicotinic acid alone | 18 | 20 | 6 |
| Combination therapy | 38 | 42 | 15 |
Membrane Interaction Dynamics
Hexacontan-1-ol integrates into lipid bilayers, increasing membrane rigidity by 30% at concentrations above 5 mol%. This property is exploited in drug delivery systems to enhance the stability of liposomal formulations.
Industrial Applications
Lubricants and Coatings
The compound’s high thermal stability and film-forming ability make it a critical additive in aerospace lubricants, reducing wear by 40% in turbine engines.
Surfactants and Emulsifiers
Despite limited water solubility, hexacontan-1-ol derivatives (e.g., ethoxylates) serve as nonionic surfactants in agrochemical emulsions, improving pesticide adhesion by 25%.
Challenges and Future Directions
Current limitations include high production costs ($5.00/10g) and scalability issues in catalytic hydrogenation . Advances in green chemistry, such as photocatalytic reduction using TiO₂ nanoparticles, may address these barriers. Further preclinical trials are warranted to validate its therapeutic efficacy in cardiovascular diseases .
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